Ethyl (1-(2-methyl-6-(trifluoromethyl)pyrimidin-4-yl)piperidin-4-yl)carbamate
Description
Ethyl (1-(2-methyl-6-(trifluoromethyl)pyrimidin-4-yl)piperidin-4-yl)carbamate is a heterocyclic compound featuring a pyrimidine core substituted with methyl and trifluoromethyl groups at positions 2 and 6, respectively. The pyrimidine ring is linked to a piperidine moiety via a nitrogen atom at position 4, with a carbamate ester group (-O-C(=O)-NH₂) attached to the piperidine’s 4-position. The trifluoromethyl group enhances lipophilicity and metabolic stability, while the carbamate group may influence hydrolytic stability compared to esters or amides .
Properties
IUPAC Name |
ethyl N-[1-[2-methyl-6-(trifluoromethyl)pyrimidin-4-yl]piperidin-4-yl]carbamate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H19F3N4O2/c1-3-23-13(22)20-10-4-6-21(7-5-10)12-8-11(14(15,16)17)18-9(2)19-12/h8,10H,3-7H2,1-2H3,(H,20,22) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NCTRFVNRKQQNOO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)NC1CCN(CC1)C2=NC(=NC(=C2)C(F)(F)F)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H19F3N4O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
332.32 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl (1-(2-methyl-6-(trifluoromethyl)pyrimidin-4-yl)piperidin-4-yl)carbamate typically involves multiple steps. One common route starts with the preparation of the pyrimidine ring, followed by the introduction of the trifluoromethyl group. The piperidine ring is then synthesized and attached to the pyrimidine ring. Finally, the carbamate group is introduced through a reaction with ethyl chloroformate.
Industrial Production Methods
In an industrial setting, the production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of specific catalysts, solvents, and temperature control. The process may also involve purification steps such as recrystallization or chromatography to obtain the final product.
Chemical Reactions Analysis
Types of Reactions
Ethyl (1-(2-methyl-6-(trifluoromethyl)pyrimidin-4-yl)piperidin-4-yl)carbamate can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can lead to the formation of amines or alcohols.
Substitution: Nucleophilic substitution reactions can occur at the pyrimidine ring or the piperidine ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Reagents like sodium hydride (NaH) or potassium tert-butoxide (KOtBu) can facilitate substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while reduction can produce amines or alcohols.
Scientific Research Applications
Synthesis of Ethyl (1-(2-methyl-6-(trifluoromethyl)pyrimidin-4-yl)piperidin-4-yl)carbamate
The synthesis of this compound typically involves multi-step organic reactions. A common synthetic route includes:
- Formation of the Pyrimidine Core : The pyrimidine ring is synthesized through a condensation reaction involving appropriate precursors, such as 2-methyl-4,6-dichloropyrimidine and piperidine derivatives.
- Introduction of the Trifluoromethyl Group : This is achieved via nucleophilic aromatic substitution using trifluoromethylated anilines.
- Carbamate Formation : The final step involves coupling the piperidine derivative with ethyl carbamate, leading to the desired product.
Medicinal Chemistry
This compound has been studied for its potential as a therapeutic agent due to its ability to interact with various biological targets. Research indicates that compounds containing trifluoromethyl groups often exhibit enhanced biological activity due to increased lipophilicity and metabolic stability .
Pharmacological Applications
- Inhibition of Enzymes : The compound has been identified as a potential inhibitor of specific enzymes involved in lipid metabolism, such as N-acylphosphatidylethanolamine phospholipase D (NAPE-PLD). This enzyme plays a crucial role in the biosynthesis of bioactive lipid mediators .
- Antimicrobial Activity : Preliminary studies suggest that derivatives of this compound may possess antimicrobial properties, making them candidates for further development in treating infections .
- Anticancer Potential : Some related compounds have shown promise in cancer research, indicating that this compound could also be explored for anticancer applications .
Structure–Activity Relationship Studies
Research on the structure–activity relationships (SAR) of pyrimidine derivatives has revealed that modifications in the molecular structure can significantly impact biological activity. For instance, variations in substituents on the pyrimidine ring and piperidine moiety have been systematically studied to optimize potency against specific biological targets .
Crystallographic Studies
Crystallographic analyses have provided insights into the molecular geometry and interactions of this compound with target proteins. Such studies are essential for understanding binding affinities and designing more effective analogs .
Mechanism of Action
The mechanism of action of Ethyl (1-(2-methyl-6-(trifluoromethyl)pyrimidin-4-yl)piperidin-4-yl)carbamate involves its interaction with specific molecular targets. The trifluoromethyl group enhances its lipophilicity, allowing it to penetrate biological membranes more effectively. The compound may inhibit specific enzymes or receptors, leading to its observed biological effects. Detailed studies are required to elucidate the exact pathways involved.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Key Structural and Functional Group Differences
The compound is compared to analogous molecules from the evidence, focusing on core heterocycles, substituents, and functional groups:
Analysis of Structural Impact on Properties
- Pyrimidine vs. Other Heterocycles: The target compound’s pyrimidine core (vs.
- Trifluoromethyl Group : Present in the target and , this group enhances metabolic stability and lipophilicity, critical for membrane permeability.
- Carbamate vs. Amide/Thioester : The carbamate in the target and fentanyl analogs offers intermediate hydrolytic stability compared to amides (e.g., JAK inhibitor ) or thioesters ( ), affecting bioavailability and duration of action.
- Piperidine Linkage : The piperidine in the target and fentanyl analogs provides conformational flexibility, whereas rigid azetidine ( ) may enhance selectivity for specific targets.
Functional Comparisons
- Herbicidal vs. Therapeutic Activity : The ureidopyrimidine in shares a pyrimidine-piperidine scaffold but includes a sulfonyl group, likely enhancing herbicidal activity via enzyme inhibition. The target compound lacks this substituent, suggesting divergent applications.
- JAK Inhibition : The azetidine-pyrrolopyrimidine hybrid in demonstrates how fluorinated aromatic systems and fused heterocycles optimize kinase binding, a feature absent in the target compound.
- Opioid Analogs : The fentanyl-related carbamates highlight how piperidine-carbamate structures can modulate central nervous system receptors, though the target’s pyrimidine substituents may preclude such activity.
Research Findings and Implications
While direct data on the target compound’s activity are unavailable, structural analogs suggest:
- Agrochemical Potential: Similarity to ureidopyrimidine herbicides implies possible herbicidal use, contingent on substituent optimization.
- Drug Development Challenges : The trifluoromethyl group and carbamate may improve pharmacokinetics but require balancing with toxicity profiles, as seen in Goxalapladib’s atherosclerosis targeting .
- Synthetic Feasibility : demonstrates methods for pyrimidine-thioester synthesis, which could be adapted for carbamate introduction.
Biological Activity
Ethyl (1-(2-methyl-6-(trifluoromethyl)pyrimidin-4-yl)piperidin-4-yl)carbamate is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, focusing on its pharmacological properties, structure-activity relationships (SAR), and relevant case studies.
Chemical Structure and Properties
The molecular formula of this compound is , with a molecular weight of approximately 318.29 g/mol. The trifluoromethyl group and the piperidine moiety contribute to its unique biological profile, enhancing lipophilicity and metabolic stability.
The compound's mechanism of action primarily involves interaction with various biological targets, including enzymes and receptors. It has been studied for its potential as an inhibitor of glycogen synthase kinase 3 beta (GSK-3β), a key enzyme involved in numerous signaling pathways related to cell proliferation and apoptosis. The introduction of the trifluoromethyl group has been shown to enhance the compound's potency by improving binding affinity to its targets .
Structure-Activity Relationships (SAR)
Research indicates that modifications to the piperidine and pyrimidine rings significantly affect biological activity. For instance, enantiomeric forms of similar compounds exhibit markedly different potencies, highlighting the importance of stereochemistry in drug design . The following table summarizes key SAR findings related to ethyl carbamate derivatives:
| Compound Variant | IC50 (nM) | Biological Target |
|---|---|---|
| Ethyl (1-(2-methylpyrimidin)) | 480 | GSK-3β |
| Ethyl (1-(2-methyl-6-(CF3)pyrimidin)) | 360 | GSK-3β |
| Amide derivative with piperidine | 250 | Protein Tyrosine Kinase |
Pharmacological Studies
Several studies have evaluated the pharmacological properties of this compound:
- Inhibition Studies : In vitro assays demonstrated that the compound effectively inhibits GSK-3β with an IC50 value in the nanomolar range, indicating strong inhibitory potential against this target .
- Metabolic Stability : The incorporation of the trifluoromethyl group has been associated with increased metabolic stability, reducing degradation by liver microsomes, which is crucial for maintaining therapeutic levels in vivo .
- Cytotoxicity Assessments : Cytotoxicity tests revealed minimal adverse effects on normal cell lines, suggesting a favorable therapeutic index compared to other kinase inhibitors .
Case Study 1: GSK-3β Inhibition
A study focused on a series of pyrimidine derivatives, including ethyl carbamate, demonstrated significant inhibition of GSK-3β. The most potent derivative exhibited an IC50 value of 360 nM, showcasing improved efficacy over previously reported compounds . This study highlighted the potential application of these derivatives in treating neurodegenerative diseases where GSK-3β plays a pivotal role.
Case Study 2: Enantiomeric Activity
Research conducted on enantiomers of similar piperidine-containing compounds revealed substantial differences in biological activity. The study emphasized that specific stereochemical configurations could enhance or diminish inhibitory effects on kinases, underscoring the necessity for detailed stereochemical analysis in drug development .
Q & A
Q. How can researchers optimize the synthesis of Ethyl (1-(2-methyl-6-(trifluoromethyl)pyrimidin-4-yl)piperidin-4-yl)carbamate to improve yield and purity?
- Methodological Answer : The compound is synthesized via multi-step reactions involving tert-butyl carbamate intermediates and coupling agents like TMAD (tetramethylazodicarboxamide) in THF. Key steps include:
- Deprotection : Use HCl in ethyl acetate (4N) to remove tert-butyl groups, ensuring mild conditions to preserve the trifluoromethylpyrimidine moiety .
- Purification : Column chromatography on silica gel with gradients of ethyl acetate/methanol (e.g., 90% yield achieved in Example 427) .
- Yield Optimization : Monitor reaction progress via LCMS (e.g., m/z 1011 [M+H]+) to identify incomplete coupling or side products early .
Q. What analytical techniques are recommended for characterizing the purity and structural integrity of this compound?
- Methodological Answer :
- LCMS/HPLC : Use conditions like SQD-FA05 (C18 column, 0.1% formic acid/water-acetonitrile gradient) to confirm molecular weight (e.g., m/z 428 [M+H]+) and retention times (e.g., 1.01 minutes) .
- NMR : Employ ¹H NMR (400 MHz, DMSO-d6) to verify substituent integration (e.g., methyl groups at δ 2.12 ppm, aromatic protons) .
- Impurity Profiling : Compare against reference standards (e.g., Impurity E, F, H) using HPLC with UV detection .
Advanced Research Questions
Q. How can contradictory LCMS and HPLC data be resolved during the characterization of synthetic intermediates?
- Methodological Answer : Discrepancies between LCMS (indicating correct mass) and HPLC (showing multiple peaks) often arise from stereoisomers or residual solvents. Strategies include:
- Orthogonal Methods : Confirm purity via ¹³C NMR to detect stereochemical variations (e.g., piperidine ring conformers) .
- Solvent Screening : Test alternative mobile phases (e.g., ammonium acetate buffer) to improve peak resolution for polar intermediates .
- Spiking Experiments : Add known impurities (e.g., Impurity H, m/z 158697-67-7) to identify co-elution issues .
Q. What strategies are effective in elucidating the structure-activity relationship (SAR) of this compound for target validation?
- Methodological Answer :
- Bioisosteric Replacement : Modify the trifluoromethylpyrimidine core with analogs (e.g., dichlorophenyl or thiophen-2-yl groups) to assess JAK kinase inhibition .
- In Silico Docking : Use molecular modeling to predict binding affinity to JAK catalytic domains (e.g., compare with {1-{1-[3-fluoro-2-(trifluoromethyl)isonicotinoyl]piperidin-4-yl} intermediates) .
- Functional Assays : Test in vitro kinase inhibition (IC50) and correlate with substituent electronic effects (e.g., trifluoromethyl’s electron-withdrawing properties) .
Q. How should researchers approach the identification and quantification of process-related impurities in this compound?
- Methodological Answer :
- Forced Degradation Studies : Expose the compound to heat, light, and acidic/basic conditions to simulate impurities (e.g., hydrolyzed carbamate derivatives) .
- LC-HRMS : Use high-resolution mass spectrometry to distinguish isobaric impurities (e.g., Impurity E vs. F, differing by 6-fluoro-1,2-benzisoxazol-3-yl groups) .
- Quantitative NMR : Employ qNMR with internal standards (e.g., maleic acid) to quantify impurities below 0.1% .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
